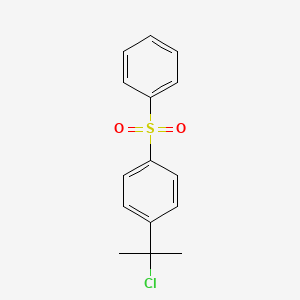
4-(1-Chloro-1-methylethyl)phenyl phenyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Chloro-1-methylethyl)phenyl phenyl sulfone is an organic compound with the molecular formula C12H9ClO2S. It is also known by other names such as 4-Chlorodiphenyl sulfone and p-Chlorophenyl phenyl sulfone . This compound is characterized by the presence of a sulfone group (SO2) attached to a phenyl ring, which is further substituted with a 1-chloro-1-methylethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Chloro-1-methylethyl)phenyl phenyl sulfone typically involves the reaction of 4-chlorobenzene with phenyl sulfone under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where an alkyl halide (such as 1-chloro-1-methylethyl chloride) reacts with the aromatic ring in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the sulfone group and prevent side reactions. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-(1-Chloro-1-methylethyl)phenyl phenyl sulfone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfone group can be reduced to a sulfide or oxidized to a sulfoxide under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of substituted phenyl sulfones.
Oxidation: Formation of sulfoxides.
Reduction: Formation of sulfides.
Scientific Research Applications
4-(1-Chloro-1-methylethyl)phenyl phenyl sulfone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Chloro-1-methylethyl)phenyl phenyl sulfone involves its interaction with specific molecular targets. The sulfone group can act as an electron-withdrawing group, influencing the reactivity of the aromatic ring. This compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorodiphenyl sulfone
- p-Chlorophenyl phenyl sulfone
- 4-Chlorodiphenyl sulphone
Uniqueness
4-(1-Chloro-1-methylethyl)phenyl phenyl sulfone is unique due to the presence of the 1-chloro-1-methylethyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
107271-03-4 |
|---|---|
Molecular Formula |
C15H15ClO2S |
Molecular Weight |
294.8 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-(2-chloropropan-2-yl)benzene |
InChI |
InChI=1S/C15H15ClO2S/c1-15(2,16)12-8-10-14(11-9-12)19(17,18)13-6-4-3-5-7-13/h3-11H,1-2H3 |
InChI Key |
ORCHQORLQSFCET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















